N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide is a compound that features a benzothiazole moiety, which is a privileged bicyclic heterocyclic structure. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole moiety can be synthesized through the condensation of 2-aminothiophenol with aldehydes in the presence of an oxidizing agent.
Coupling with Aromatic Acids: The benzothiazole derivative is then coupled with aromatic acids using hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethylformamide (DMF) solvent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole moiety to benzothiazoline.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid, while nucleophilic substitution may involve reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce benzothiazoline derivatives.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential antibacterial, antifungal, and anticancer activities.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound’s luminescent properties make it useful in the development of white light-emitting devices.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives are known to inhibit enzymes such as carbonic anhydrase and glutamate transporters . The compound may also interact with receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1)
- **N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2)
- **N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO)
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide is unique due to its specific substitution pattern and the presence of the propan-2-yloxy group. This structural feature may contribute to its distinct biological activities and applications compared to other benzothiazole derivatives.
Properties
Molecular Formula |
C23H20N2O2S |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C23H20N2O2S/c1-15(2)27-19-13-9-16(10-14-19)22(26)24-18-11-7-17(8-12-18)23-25-20-5-3-4-6-21(20)28-23/h3-15H,1-2H3,(H,24,26) |
InChI Key |
VRDQMPGQULFGAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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